methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzothiophene core, and a methyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction of nitrile oxides with olefins or alkynes.
Construction of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving thiophene derivatives and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the isoxazole and benzothiophene intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes, inhibiting their activity, while the benzothiophene core can bind to receptors, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the 5-methyl group on the isoxazole ring.
Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of both the isoxazole and benzothiophene rings, which confer distinct biological activities and chemical reactivity. The specific substitution pattern on the isoxazole ring also contributes to its unique properties .
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S/c1-12-16(18(23-27-12)13-8-4-3-5-9-13)19(24)22-20-17(21(25)26-2)14-10-6-7-11-15(14)28-20/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,22,24) |
InChI Key |
IDARBZZTESIHCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
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